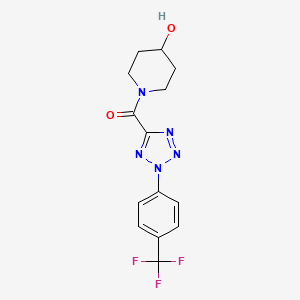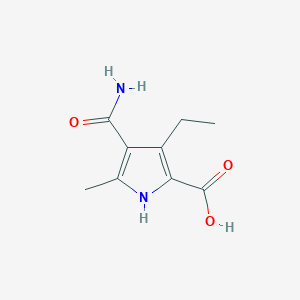![molecular formula C25H26FN5O2S B2459859 N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-37-7](/img/no-structure.png)
N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Mechanism of Action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that plays a major role in the growth and spread of cancer cells .
Mode of Action
The compound interacts with VEGFR-2, inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound’s cytotoxicity and VEGFR-2 inhibitory activity are highly correlated .
Biochemical Pathways
By inhibiting VEGFR-2, the compound affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which is crucial for the growth and spread of cancer cells . By blocking this pathway, the compound can effectively suppress tumor growth .
Pharmacokinetics
Similar compounds have been shown to exhibit satisfactory activity compared to lead compounds
Result of Action
The result of the compound’s action is the suppression of tumor growth . By inhibiting VEGFR-2, the compound effectively blocks the angiogenesis pathway, preventing the formation of new blood vessels necessary for tumor growth . This results in a cytotoxic effect against cancer cells .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 3-fluorobenzyl mercaptan with 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one, followed by the addition of cyclopentylamine and the subsequent reaction with ethyl chloroformate to form the final product.", "Starting Materials": [ "4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one", "3-fluorobenzyl mercaptan", "cyclopentylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: 4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one is reacted with 3-fluorobenzyl mercaptan in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate 1-((3-fluorobenzyl)thio)-4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-7-one.", "Step 2: Cyclopentylamine is added to the reaction mixture and the resulting mixture is heated to form the intermediate N-cyclopentyl-1-((3-fluorobenzyl)thio)-4-propyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-8-carboxamide.", "Step 3: Ethyl chloroformate is added to the reaction mixture and the resulting mixture is heated to form the final product N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS No. |
1114652-37-7 |
Molecular Formula |
C25H26FN5O2S |
Molecular Weight |
479.57 |
IUPAC Name |
N-cyclopentyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-12-30-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(30)28-29-25(31)34-15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)
![2-{[2-(1-Cyclohexenyl)ethyl]amino}-4-(methoxymethyl)-5-pyrimidinecarboxylic acid](/img/structure/B2459779.png)

![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)
![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)


![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)
![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2459793.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2459794.png)
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2459795.png)
![3,6-dichloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-2-carboxamide](/img/structure/B2459796.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2459798.png)
